N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
Overview
Description
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is a complex organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a dihydropyridazine ring substituted with phenyl groups and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases with dysregulated immune responses.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular pathways.
Industrial Applications: It may be utilized in the synthesis of other complex organic compounds or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide: Shares a similar core structure but with different substituents.
Ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate: Another related compound with an ethyl ester group instead of the carboxamide.
Uniqueness
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N,2-triethyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-4-25(5-2)22(27)20-19(17-13-9-7-10-14-17)21(18-15-11-8-12-16-18)24-26(6-3)23(20)28/h7-16H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXSMPVVZPBSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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